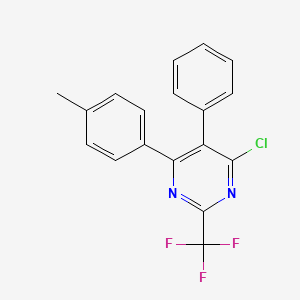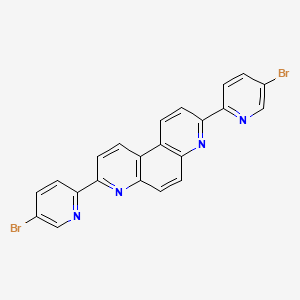
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline is a complex organic compound that belongs to the class of phenanthroline derivatives. This compound is characterized by the presence of bromopyridinyl groups attached to the phenanthroline core, which imparts unique chemical and physical properties. Phenanthroline derivatives are widely studied for their applications in coordination chemistry, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline typically involves multi-step organic reactions. One common method includes the bromination of pyridine derivatives followed by their coupling with phenanthroline. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.
化学反応の分析
Types of Reactions
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form complexes with metal ions through coordination bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, altering their function and activity. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes.
類似化合物との比較
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: Another phenanthroline derivative with different substituents.
4,7-Diphenyl-1,10-phenanthroline: A phenanthroline derivative with phenyl groups instead of bromopyridinyl groups.
Uniqueness
3,8-Bis(5-bromopyridin-2-YL)-4,7-phenanthroline is unique due to the presence of bromopyridinyl groups, which enhance its reactivity and ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high stability and specificity.
特性
CAS番号 |
915283-61-3 |
|---|---|
分子式 |
C22H12Br2N4 |
分子量 |
492.2 g/mol |
IUPAC名 |
3,8-bis(5-bromopyridin-2-yl)-4,7-phenanthroline |
InChI |
InChI=1S/C22H12Br2N4/c23-13-1-5-19(25-11-13)21-7-3-15-16-4-8-22(20-6-2-14(24)12-26-20)28-18(16)10-9-17(15)27-21/h1-12H |
InChIキー |
MWVKBKCRGRLZCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Br)C2=NC3=C(C=C2)C4=C(C=C3)N=C(C=C4)C5=NC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12606354.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 7,8-dimethoxy-3-methyl-5-(3-pyridinyl)-](/img/structure/B12606357.png)
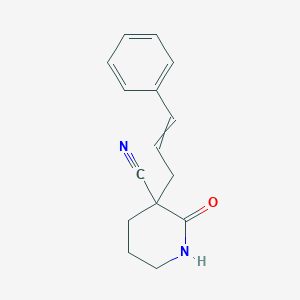
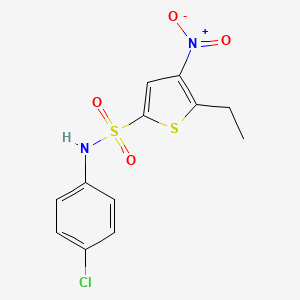
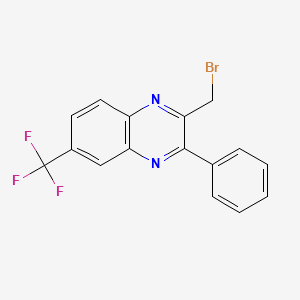
![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)
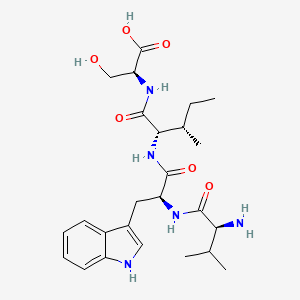
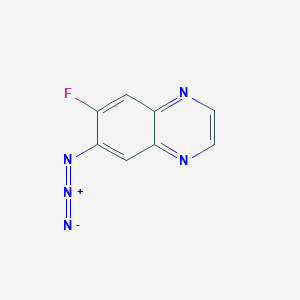
![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
![3-(Trifluoromethoxy)-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12606409.png)
![3-(2-{4-[(2H-Tetrazol-5-yl)methyl]phenoxy}acetamido)benzoic acid](/img/structure/B12606412.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)
